molecular formula C21H19BrO4 B3955360 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate

3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate

Cat. No. B3955360
M. Wt: 415.3 g/mol
InChI Key: PBQPLSPJDGTYCC-UHFFFAOYSA-N
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Description

3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate, also known as TMBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. This compound has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. Additionally, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate is not fully understood. However, it is believed that this compound can interact with metal ions, such as copper and iron, through its pyran ring and carbonyl group, respectively. This interaction can lead to the formation of a complex that can generate reactive oxygen species upon exposure to light. The reactive oxygen species can then induce oxidative damage to biological molecules, such as proteins and lipids, and ultimately cause cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce oxidative damage to proteins and lipids, as well as inhibit the activity of enzymes involved in antioxidant defense systems. In vivo studies have shown that this compound can accumulate in various organs, such as the liver and kidneys, and induce oxidative stress. However, the physiological effects of this compound in humans are not yet known.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. This compound is also relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate. One direction is to further investigate the mechanism of action of this compound, including its interactions with metal ions and the generation of reactive oxygen species. Another direction is to explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Additionally, the toxicity of this compound needs to be further studied to determine its safety for human use. Finally, the synthesis of this compound and its derivatives can be optimized to improve their yields and purity.

properties

IUPAC Name

(3,3,5-trimethyl-6-oxo-2-phenyl-2H-pyran-4-yl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO4/c1-13-17(25-20(24)15-9-11-16(22)12-10-15)21(2,3)18(26-19(13)23)14-7-5-4-6-8-14/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQPLSPJDGTYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(OC1=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate
Reactant of Route 2
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate
Reactant of Route 3
Reactant of Route 3
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate
Reactant of Route 4
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate
Reactant of Route 5
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate
Reactant of Route 6
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate

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